Cas no 710309-87-8 (Benzamide,3-fluoro-N-(5-fluoro-2-methylphenyl)-)
710309-87-8 structure
Product Name:Benzamide,3-fluoro-N-(5-fluoro-2-methylphenyl)-
CAS No:710309-87-8
MF:C14H11F2NO
MW:247.240050554276
CID:557897
PubChem ID:2683749
Update Time:2025-04-19
Benzamide,3-fluoro-N-(5-fluoro-2-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzamide,3-fluoro-N-(5-fluoro-2-methylphenyl)-
- Benzamide, 3-fluoro-N-(5-fluoro-2-methylphenyl)- (9CI)
- 3-Fluoro-N-(5-fluoro-2-methylphenyl)benzamide
- DTXSID80369026
- 710309-87-8
- AKOS001214045
- Z30904307
- Benzamide,3-fluoro-N-(5-fluoro-2-methylphenyl)-(9ci)
-
- Inchi: 1S/C14H11F2NO/c1-9-5-6-12(16)8-13(9)17-14(18)10-3-2-4-11(15)7-10/h2-8H,1H3,(H,17,18)
- InChI Key: YCKSLCCJPBEKOU-UHFFFAOYSA-N
- SMILES: FC1C=CC(C)=C(C=1)NC(C1C=CC=C(C=1)F)=O
Computed Properties
- Exact Mass: 247.08087030g/mol
- Monoisotopic Mass: 247.08087030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 29.1Ų
Benzamide,3-fluoro-N-(5-fluoro-2-methylphenyl)- Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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